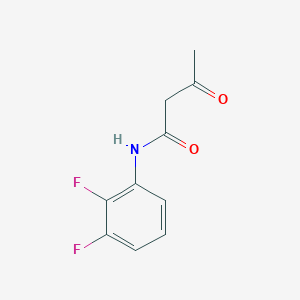![molecular formula C9H12O4S B3184374 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]- CAS No. 112182-59-9](/img/structure/B3184374.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-” is also known as Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione . It is an organic compound with a heterocyclic core containing four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
Meldrum’s acid was first synthesized by Meldrum through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis method involves the use of malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis
The molecular formula of Meldrum’s acid is C6H8O4 . The 3D structure of the molecule can be viewed using Java or Javascript . The IUPAC Standard InChIKey is GXHFUVWIGNLZSC-UHFFFAOYSA-N .Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis
Meldrum’s acid has a molar mass of 144.126 g·mol−1 . It has a melting point of 94 to 95 °C (201 to 203 °F; 367 to 368 K) and decomposes upon heating . The ionization constant pKa is 4.97 .Mechanism of Action
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5), which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .
Future Directions
properties
CAS RN |
112182-59-9 |
|---|---|
Molecular Formula |
C9H12O4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-(1-methylsulfanylethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H12O4S/c1-5(14-4)6-7(10)12-9(2,3)13-8(6)11/h1-4H3 |
InChI Key |
SLVNMAMRCBFHGS-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)OC(OC1=O)(C)C)SC |
Canonical SMILES |
CC(=C1C(=O)OC(OC1=O)(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
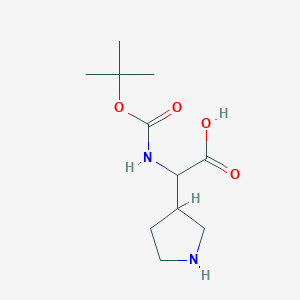
![6-Benzyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B3184306.png)


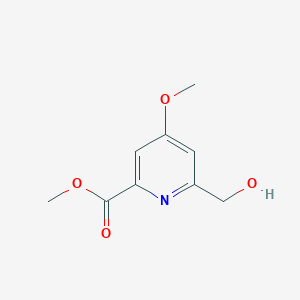
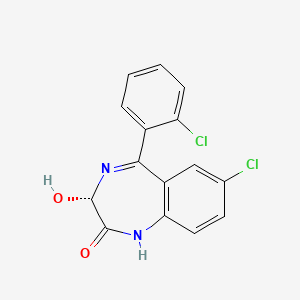
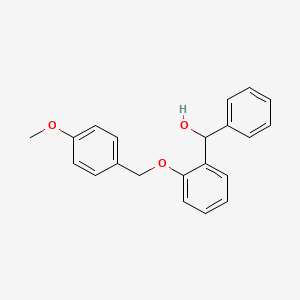

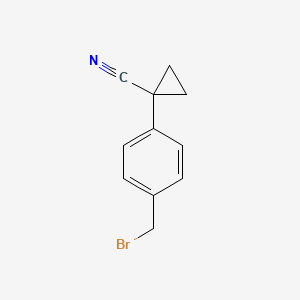

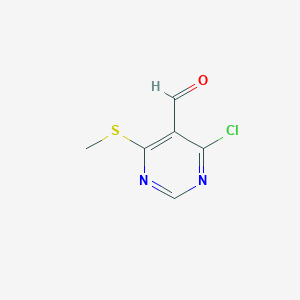
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3184382.png)
